molecular formula C20H19ClN2O5 B2937696 Methyl 8-chloro-4-((2,5-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251584-36-7

Methyl 8-chloro-4-((2,5-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2937696
CAS No.: 1251584-36-7
M. Wt: 402.83
InChI Key: XTMLMAHVSMCKAA-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-((2,5-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and a dimethoxybenzylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-((2,5-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxybenzylamino Group: This step involves the nucleophilic substitution of the chloro group with 2,5-dimethoxybenzylamine under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the quinoline core can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include quinoline derivatives with oxidized methoxy groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential biological activities.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-((2,5-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of the quinoline family.

    2,5-Dimethoxybenzylamine: A related compound with similar functional groups.

Uniqueness

Methyl 8-chloro-4-((2,5-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 8-chloro-4-[(2,5-dimethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-26-12-7-8-15(27-2)11(9-12)10-22-18-13-5-4-6-14(21)17(13)23-19(24)16(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMLMAHVSMCKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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